2-(6-Tert-butoxycarbonyl-6-azaspiro[3.5]nonan-2-yl)acetic acid
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Overview
Description
2-(6-Tert-butoxycarbonyl-6-azaspiro[3.5]nonan-2-yl)acetic acid is a complex organic compound that features a spirocyclic structure. This compound is notable for its use in various chemical and biological applications, particularly in the development of pharmaceuticals and as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Tert-butoxycarbonyl-6-azaspiro[3.5]nonan-2-yl)acetic acid typically involves the reaction of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate with appropriate reagents to introduce the acetic acid moiety. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(6-Tert-butoxycarbonyl-6-azaspiro[3.5]nonan-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(6-Tert-butoxycarbonyl-6-azaspiro[3.5]nonan-2-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-Tert-butoxycarbonyl-6-azaspiro[3.5]nonan-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonane: Used in the synthesis of GPR119 agonists.
6-((2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)oxy)pyrimidine-4-carboxylic acid: Utilized as a rigid linker in PROTAC development.
Uniqueness
2-(6-Tert-butoxycarbonyl-6-azaspiro[3.5]nonan-2-yl)acetic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized applications, particularly in drug development and organic synthesis .
Properties
Molecular Formula |
C15H25NO4 |
---|---|
Molecular Weight |
283.36 g/mol |
IUPAC Name |
2-[6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.5]nonan-2-yl]acetic acid |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-6-4-5-15(10-16)8-11(9-15)7-12(17)18/h11H,4-10H2,1-3H3,(H,17,18) |
InChI Key |
CMWQPHHEKDCRQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC(C2)CC(=O)O |
Origin of Product |
United States |
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